3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound with the molecular formula CHO. This compound belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. Specifically, 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane features a unique spiro structure that incorporates multiple oxygen atoms within its cyclic framework. The compound has garnered interest in various fields of chemistry due to its intriguing structural properties and potential applications in materials science and medicinal chemistry.
The compound is classified under several categories based on its structural and functional characteristics:
The synthesis of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with carbonyl compounds in the presence of acid catalysts.
The molecular structure of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane features two phenyl groups attached to a spirocyclic framework composed of four oxygen atoms integrated into dioxane rings.
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane can participate in various chemical reactions typical for ethers and spiro compounds:
The reactivity of this compound is influenced by its unique structure that provides sites for electrophilic attack or nucleophilic substitution under appropriate conditions.
The mechanism by which 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects can vary based on its application:
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific applications:
The synthesis of spirocyclic acetals originated with Wagner's pioneering work (1950), which described the condensation of pentaerythritol with acrolein to form aliphatic spiroacetals like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) [2]. This established the foundational acid-catalyzed acetalization protocol using mineral acids (e.g., oxalic acid) under reflux conditions. By the 1960s, Fischer and Smith optimized this route for aromatic derivatives, substituting acrolein with benzaldehyde to access phenyl-substituted variants [2]. The 21st century saw advances in green chemistry principles, replacing volatile solvents (benzene) with safer alternatives for azeotropic water removal during ketalization [8].
Table 1: Key Milestones in Spiroacetal Synthesis
Year | Development | Significance |
---|---|---|
1950 | Wagner's acrolein-pentaerythritol condensation | First synthesis of aliphatic spiroacetals (DVTOSU) |
1960 | Fischer's aromatic aldehyde adaptations | Enabled phenyl-substituted spiroacetals |
2000s | Solvent replacement (toluene → cyclopentyl methyl ether) | Improved safety and reduced toxicity |
Brønsted acid catalysis remains dominant for synthesizing 3,9-diphenyl derivatives. Optimal performance is achieved with p-toluenesulfonic acid (pTSA) (0.5–1 mol%) in toluene, yielding >85% at 80°C via kinetically controlled ketalization [2]. This method leverages electrophilic activation of carbonyl groups in benzaldehyde, facilitating nucleophilic attack by pentaerythritol’s hydroxyl groups. In contrast, catalyst-free metathesis of cyclic acetals has emerged as a sustainable alternative, enabling dynamic exchange of C–O bonds at >120°C without metals [6]. While transition metals (e.g., Ru(II) complexes) show promise for asymmetric spiroannulation, their limited efficiency with sterically hindered benzaldehyde derivatives restricts broad adoption [6].
Table 2: Catalytic Systems for Spiro[5.5]undecane Formation
Catalyst Type | Conditions | Yield | Drawbacks |
---|---|---|---|
p-Toluenesulfonic acid | Toluene, 80°C, 10–12 h | 79–87% | Requires azeotropic drying |
None (thermal metathesis) | 120°C, neat, 2–4 h | 70–75% | High energy input; byproduct formation |
RuCl₂(PPh₃)₃ | THF, 60°C, 24 h | 50–60% | Cost; sensitivity to moisture |
Synthesizing 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane hinges on precise stoichiometry and solvent selection. A 2.2:1 molar ratio of benzaldehyde to pentaerythritol ensures complete conversion, minimizing residual diol byproducts [8]. Solvent polarity critically influences cyclization kinetics: non-polar media (toluene) favor spiroacetal formation over linear oligomers, whereas polar aprotic solvents (DMF) promote side reactions. Recent protocols employ reflux in cyclohexane with Dean-Stark traps, achieving 90% conversion within 8 h [8]. Post-reaction purification via recrystallization from ethanol/water mixtures yields chromatographically pure (>98%) crystalline product (mp 158°C) [8].
Table 3: Solvent Impact on Condensation Efficiency
Solvent | Reaction Time (h) | Yield (%) | Key Observations |
---|---|---|---|
Toluene | 10–12 | 85–87 | Efficient water removal; high purity |
Cyclohexane | 8 | 90 | Faster kinetics; easier recycling |
DMF | 6 | 45 | Dominant linear oligomer formation |
The spiroacetalization mechanism proceeds via stepwise ketalization: First, one primary hydroxyl of pentaerythritol attacks benzaldehyde to form a hemiketal. Subsequent intramolecular cyclization generates a monocyclic acetal, which undergoes second ketalization with another benzaldehyde molecule. The spiro center forms through acid-assisted SN₂ displacement, creating the quaternary carbon [2]. Key byproducts include:
Batch synthesis faces hurdles in reproducibility due to thermal gradients during exothermic ketalization. Industrial-scale reactors address this via staged benzaldehyde addition and jacketed cooling [8]. Conversely, continuous-flow systems offer superior heat/mass transfer: Using microreactors (τ = 30 min), space-time yields increase 3-fold versus batch. However, precipitation of solids (product mp 158°C) risks clogging flow channels, necessitating high-dilution conditions or co-solvents [2] [8]. Azeotropic distillation remains the primary bottleneck; molecular sieves or semi-permeable membranes in flow setups show promise for dehydrative cyclization without energy-intensive distillation [8].
Table 4: Scalability Comparison of Synthesis Platforms
Parameter | Batch Reactor | Continuous-Flow Microreactor |
---|---|---|
Throughput | 0.5 kg/day (100 L vessel) | 2 kg/day (microstructured system) |
Reaction Time | 8–12 h | 0.5–1 h |
Key Limitations | Thermal management; water removal | Solids handling; fouling |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: